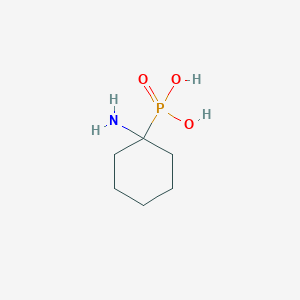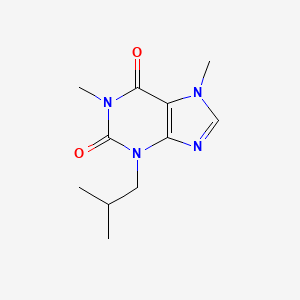
2,3',4',5',6-Pentachlorobiphenyl
Overview
Description
2,3’,4’,5’,6-Pentachlorobiphenyl is a type of organic compound that contains at least two chlorine atoms attached to either benzene ring of the biphenyl moiety . It is formally rated as a carcinogen and is also a potentially toxic compound .
Molecular Structure Analysis
The molecular formula of 2,3’,4’,5’,6-Pentachlorobiphenyl is C12H5Cl5 . The structure of this compound can be represented as two benzene rings with five chlorine atoms attached .Chemical Reactions Analysis
Polychlorinated biphenyls (PCBs), including 2,3’,4’,5’,6-Pentachlorobiphenyl, are persistent organic pollutants that are difficult to degrade. Various remediation solutions have been proposed, including phytoremediation, microbial degradation, dehalogenation by chemical reagent, and PCBs removal by activated carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3’,4’,5’,6-Pentachlorobiphenyl include a high degree of lipophilicity, which allows it to accumulate in the environment and in organisms . It has a molecular weight of 326.433 Da .Scientific Research Applications
Persistent Organic Pollutant
2,3’,4’,5’,6-Pentachlorobiphenyl is classified as a persistent organic pollutant . These are environmental contaminants that are resistant to environmental degradation through photolytic, biological, or chemical processes. They can have a significant impact on health and the environment, as they persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .
Endocrine Disruptor
This compound is also known to act as an endocrine disruptor . Endocrine disruptors are compounds that can disrupt the functions of the endocrine (hormone) system .
Environmental Analysis
2,3’,4’,5’,6-Pentachlorobiphenyl is often analyzed in environmental studies. For instance, it has been used in studies focusing on polycyclic aromatic hydrocarbons and polychlorinated biphenyls in freshwater .
Solid-Phase Extraction
In environmental analysis, this compound can be extracted using solid-phase extraction techniques . A new solventless solid-phase extraction approach has been tested, which performs better than most recent solid-phase extraction devices .
Cytochrome P450 Monooxygenase Metabolism
2,3’,4’,5’,6-Pentachlorobiphenyl can be metabolized by cytochrome P450 enzymes into neurotoxic metabolites . This metabolism is important for understanding the toxic effects of this compound.
Enantiomeric Accumulation
The enantiomers of 2,3’,4’,5’,6-Pentachlorobiphenyl have been reported to accumulate in the human body enantioselectively via unknown mechanisms . This enantiomeric accumulation is a unique characteristic of this compound and is of interest in toxicological studies.
Safety and Hazards
Mechanism of Action
Target of Action
2,3’,4’,5’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor (AhR) . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
The activation of the AhR by 2,3’,4’,5’,6-Pentachlorobiphenyl affects various biochemical pathways. One significant pathway is the disruption of circadian rhythm and fatty acid metabolism . The compound’s interaction with the AhR can lead to alterations in these pathways, causing downstream effects that can impact the overall health of an organism .
Pharmacokinetics
The pharmacokinetics of 2,3’,4’,5’,6-Pentachlorobiphenyl, like other PCBs, involves absorption, distribution, metabolism, and excretion (ADME). PCBs are known for their lipophilic properties , which allow them to accumulate in fatty tissues . They are also resistant to metabolism, leading to their persistence in the body and environment .
Result of Action
The molecular and cellular effects of 2,3’,4’,5’,6-Pentachlorobiphenyl’s action are significant. One notable effect is the induction of mitochondria-dependent apoptosis in certain cell types . This means the compound can trigger programmed cell death, a process that is crucial for maintaining cellular homeostasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3’,4’,5’,6-Pentachlorobiphenyl. As a persistent organic pollutant, this compound is resistant to environmental degradation and can bioaccumulate in animal tissue . This means that its presence and effects can persist in the environment long after its release, posing potential risks to ecological health .
properties
IUPAC Name |
1,2,3-trichloro-5-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-2-1-3-8(14)11(7)6-4-9(15)12(17)10(16)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZUWHGJMMZVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074228 | |
| Record name | 2,3',4',5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4',5',6-Pentachlorobiphenyl | |
CAS RN |
74472-39-2 | |
| Record name | 2′,3,4,5,6′-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3',4',5',6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4',5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4',5',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F82B2K092 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1595821.png)



![2-[2-(2-Aminoacetylamino)acetylamino]-4-methylpentanoic acid](/img/structure/B1595827.png)
